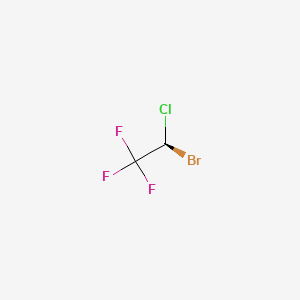
(S)-halothane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-halothane is a halothane. It is an enantiomer of a (R)-halothane.
Aplicaciones Científicas De Investigación
Clinical Anesthesia
(S)-halothane is widely used in clinical settings for the induction and maintenance of general anesthesia. It is favored for its rapid onset and ability to provide muscle relaxation while reducing pain sensitivity. The mechanism of action involves modulation of multiple ion channels, which leads to depression of nerve conduction and respiratory drive .
Key Characteristics:
- Potency: Effective at low concentrations (0.34 mM) for inducing anesthesia.
- Physiological Effects: Reduces blood pressure and pulse rate while inducing muscle relaxation .
Neurotoxicity Studies
Recent research has highlighted the potential neurotoxic effects of this compound, particularly in relation to Alzheimer's disease. Studies indicate that exposure to halothane can enhance the cytotoxicity induced by amyloid-beta peptides in neuronal cells, suggesting a mechanism where halothane increases neuronal vulnerability through the modulation of microRNA levels .
Findings from Case Studies:
- Increased Cell Death: Halothane treatment significantly increased cell death in neurons exposed to amyloid-beta, with an observed upregulation of Bax protein levels associated with apoptosis.
- MicroRNA Interaction: Halothane downregulates miR-214, which in turn increases Bax expression, linking anesthetic exposure to neurodegenerative processes .
Cardiovascular Research
This compound has been instrumental in studies examining its effects on cardiovascular physiology. Research indicates that halothane can attenuate pulmonary vasodilation mediated by ATP-sensitive potassium channels, impacting pulmonary vascular responses during anesthesia .
Data Summary:
Muscle Physiology
In muscle physiology studies, this compound has been shown to alter calcium release mechanisms in muscle fibers. It affects the voltage dependence of calcium release from ryanodine receptors, which is crucial for muscle contraction dynamics .
Research Insights:
- Calcium Release Modulation: Halothane binding alters the efficiency of calcium release in malignant hyperthermia-susceptible muscle fibers.
- Impact on Muscle Relaxation: The drug's effects on calcium signaling contribute to its muscle relaxant properties during surgical procedures .
Environmental Impact
While primarily used as an anesthetic, this compound is also recognized for its environmental impact as a greenhouse gas. Emission trends have shown a decline, with global emissions decreasing from 490 tons per year in 2000 to 250 tons per year by 2014 . This aspect highlights the importance of monitoring anesthetic gases not only for their clinical effects but also for their environmental footprint.
Propiedades
Fórmula molecular |
C2HBrClF3 |
|---|---|
Peso molecular |
197.38 g/mol |
Nombre IUPAC |
(2S)-2-bromo-2-chloro-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/t1-/m1/s1 |
Clave InChI |
BCQZXOMGPXTTIC-PVQJCKRUSA-N |
SMILES |
C(C(F)(F)F)(Cl)Br |
SMILES isomérico |
[C@H](C(F)(F)F)(Cl)Br |
SMILES canónico |
C(C(F)(F)F)(Cl)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















